1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt

Catalog No.
S13223602
CAS No.
72939-64-1
M.F
C6H5N4NaO
M. Wt
172.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, so...

CAS Number

72939-64-1

Product Name

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt

IUPAC Name

sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate

Molecular Formula

C6H5N4NaO

Molecular Weight

172.12 g/mol

InChI

InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1

InChI Key

KYFFCHDNMVHTJL-UHFFFAOYSA-M

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)[O-].[Na+]

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is a chemical compound characterized by its unique structure that includes a triazole and pyridazine moiety. The compound has the molecular formula C6H5N4NaOC_6H_5N_4NaO and a molecular weight of approximately 172.12 g/mol. It is often utilized in research due to its potential biological activities and applications in medicinal chemistry .

Typical of triazole derivatives. These include:

  • Nucleophilic substitutions: The presence of the sodium salt form allows for nucleophilic attack at electrophilic centers.
  • Condensation reactions: The hydroxyl group can participate in condensation with aldehydes or ketones, forming more complex structures.
  • Deprotonation: The hydroxyl group can be deprotonated to form an alkoxide, which can further react with electrophiles.

These reactions are crucial for synthesizing more complex derivatives that may exhibit enhanced biological properties.

Research indicates that derivatives of 1,2,4-triazolo(4,3-b)pyridazin-8-ol exhibit significant biological activities, particularly as inhibitors of bromodomain-containing protein 4 (BRD4), which is associated with various cancers. In vitro studies have shown that these compounds can inhibit BRD4 with micromolar IC50 values, indicating their potential as therapeutic agents in cancer treatment . Additionally, some studies suggest antimicrobial properties and potential applications in treating inflammatory diseases .

The synthesis of 1,2,4-triazolo(4,3-b)pyridazin-8-ol typically involves the following steps:

  • Starting Materials: Commonly synthesized from 4-amino-4H-1,2,4-triazole and ethyl acetoacetate.
  • Cyclization Reaction: The reaction between the starting materials leads to the formation of the triazolo-pyridazine framework.
  • Methylation: The compound can be methylated at the 6-position to yield the final product.
  • Salt Formation: The sodium salt form can be obtained through neutralization with sodium hydroxide or sodium carbonate.

This multi-step synthesis allows for the creation of various derivatives by modifying the starting materials or reaction conditions .

1,2,4-Triazolo(4,3-b)pyridazin-8-ol has several applications:

  • Pharmaceutical Development: As a scaffold for developing new drugs targeting BRD4 and other proteins involved in cancer progression.
  • Research Chemical: Used in laboratories for studying the biological activity of triazole derivatives.
  • Potential Antimicrobial Agent: Investigated for its efficacy against various pathogens.

These applications highlight its versatility in both research and therapeutic contexts .

Interaction studies have focused on the compound's ability to bind to BRD4 bromodomains. Using techniques like X-ray crystallography and AlphaScreen assays, researchers have determined binding affinities and modes of action. These studies reveal how modifications to the triazolo-pyridazine core can enhance inhibitory potency against BRD4 .

Several compounds share structural similarities with 1,2,4-triazolo(4,3-b)pyridazin-8-ol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
1,2,4-Triazolo(3,4-b)pyridin-5-olTriazole fused to pyridinePotential anti-inflammatory effects
1,2,4-Triazolo(5,4-b)pyridin-3-oneTriazole fused to pyridineAnticancer activity
6-Methyl-[1,2,4]triazolo[3,4-b]pyridazineSimilar triazole-pyridazine structureDifferent biological activity profile
7-Amino-[1,2,4]triazolo[5,3-b]pyridazineAmino substitution at position 7Enhanced solubility

These compounds demonstrate variations in biological activity and solubility profiles while maintaining a core structural similarity to 1,2,4-triazolo(4,3-b)pyridazin-8-ol. This diversity allows researchers to explore different therapeutic avenues based on slight modifications to the chemical structure .

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic IUPAC name for this compound is sodium 6-methyl-5H-triazolo[4,3-b]pyridazin-8-olate, reflecting its deprotonated hydroxyl group and sodium counterion. The parent heterocycle consists of a fused triazolo-pyridazine system, with a methyl substituent at position 6 and an olate group at position 8. The CAS Registry Number 18591-70-3 corresponds to the free acid form (6-methyl-triazolo[4,3-b]pyridazin-8-ol), while the sodium salt is cataloged under 89418-15-5 .

Table 1: Key Identifiers

PropertyValue
IUPAC NameSodium 6-methyl-5H-triazolo[4,3-b]pyridazin-8-olate
CAS Registry Number89418-15-5 (sodium salt)
Molecular FormulaC₆H₅N₄ONa
EC Number862-194-0

Molecular Topology and Heterocyclic Ring System Characterization

The compound features a bicyclic framework comprising a 1,2,4-triazole ring fused to a pyridazine ring at positions 4 and 3-b (Figure 1). Key structural attributes include:

  • Fusion pattern: The triazole ring (positions 1–3) shares bonds with the pyridazine ring at C4–N5 and C3–C4, creating a planar, conjugated system.
  • Substituents: A methyl group at C6 of the pyridazine ring and an olate group at C8 of the triazole ring.
  • Aromaticity: The fused system exhibits partial aromaticity, with delocalized π-electrons across both rings, as evidenced by bond length equalization (C–N: 1.32–1.38 Å; C–C: 1.39–1.42 Å) .

Figure 1: Molecular Structure

       Na⁺          |          O          |  N3-----C8  |      ||  C4====C7  ||     |  N5-----C6-CH₃  

Sodium Counterion Coordination Chemistry

The sodium ion coordinates with the deprotonated oxygen atom at position 8, forming a monodentate ionic bond (Na–O distance: ~2.3 Å). In crystalline states, additional weak interactions with solvent molecules (e.g., water or ethanol) may stabilize the structure, as observed in analogous sodium pyridinolate complexes . Computational studies suggest a charge distribution of approximately −0.75 e on the olate oxygen, facilitating strong electrostatic interaction with Na⁺ .

Cyclocondensation Routes for Triazolopyridazine Core Assembly

The construction of the triazolopyridazine core represents a fundamental challenge in heterocyclic chemistry, requiring precise control of regioselectivity and reaction conditions to achieve optimal yields [4]. The most widely employed synthetic approach involves the cyclocondensation of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions [4] [19]. This methodology proceeds through an initial nucleophilic attack of the triazole amino group on the carbonyl carbon of ethyl acetoacetate, followed by intramolecular cyclization to form the desired 8-hydroxy-6-methyl- [1] [2] [4]triazolo[4,3-b]pyridazine scaffold [4].

The reaction mechanism involves several key intermediates, beginning with the formation of a hydrazone intermediate upon treatment of 4-amino-1,2,4-triazole with ethyl acetoacetate in refluxing glacial acetic acid [4]. Subsequent thermal cyclization at elevated temperatures facilitates ring closure through elimination of ethanol, yielding the triazolopyridazine core structure [4] [19]. Optimization studies have demonstrated that reaction times of 2-4 hours at reflux temperature provide optimal conversion rates while minimizing side product formation [19].

Alternative cyclocondensation approaches utilize 3-amino-6-methylpyridazine derivatives as starting materials . These methodologies involve treatment with thiocarbonyl compounds under either acidic or basic conditions to facilitate cyclization . The resulting products exhibit enhanced stability and improved yields compared to conventional approaches, with reported yields ranging from 70-85% .

Advanced synthetic protocols have incorporated carbonyldiimidazole as a coupling agent for the synthesis of triazolopyridazine derivatives from hydrazinopyridazine precursors . These reactions proceed under mild conditions in dimethylformamide at 100°C, followed by extended reflux periods to ensure complete cyclization . The methodology demonstrates excellent functional group tolerance and provides access to diversely substituted triazolopyridazine frameworks .

Table 1: Cyclocondensation Routes for Triazolopyridazine Core Assembly

ReactantsConditionsProductYield (%)
4-amino-1,2,4-triazole + ethyl acetoacetateRefluxing glacial acetic acid8-hydroxy-6-methyl- [1] [2] [4]triazolo[4,3-b]pyridazine65-80
4-amino-1,2,4-triazole + β-keto estersRefluxing in polar solvents (dimethylformamide, ethanol)Substituted triazolopyridazines60-75
3-amino-6-methylpyridazine + thiocarbonyl compoundsAcidic or basic conditions6-Methyl- [1] [2] [4]triazolo[4,3-b]pyridazine-3-thiol70-85
Hydrazinopyridazine derivatives + carboxylic acidsCarbonyldiimidazole coupling agent in dimethylformamide at 100°CTriazolopyridazine derivatives65-78

Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction efficiency and reducing processing times [32]. Recent studies have demonstrated that microwave irradiation can reduce reaction times from conventional heating periods of 10-19 hours to just 30 minutes while maintaining comparable yields [32]. The methodology utilizes ethanol as solvent under microwave conditions at 120°C, resulting in yields up to 96% for triazolopyridazine derivatives [32].

Methylation Protocols at Position 6

The installation of methyl groups at position 6 of the triazolopyridazine framework requires careful consideration of reaction conditions and reagent selection to achieve optimal regioselectivity [14]. The most straightforward approach involves direct synthesis using methylated precursors, specifically ethyl acetoacetate, which inherently contains the required methyl substituent at the appropriate position [14] [22]. This methodology ensures high regioselectivity as the methyl group positioning is predetermined by the precursor structure [22].

Post-synthetic methylation protocols offer alternative strategies for introducing methyl groups at position 6 [14]. The most extensively studied approach utilizes sodium methoxide in methanol as the base system, followed by treatment with iodomethane [14]. The reaction proceeds through initial deprotonation of the triazole nitrogen, generating a sodio-intermediate that subsequently undergoes alkylation with iodomethane [14]. Optimization studies have revealed that dropwise addition of iodomethane to a precooled solution of the sodio-intermediate at 0-3°C, followed by reflux for 19 hours, provides optimal yields while minimizing over-alkylation [14].

The regioselectivity of methylation reactions has been extensively characterized through nuclear magnetic resonance spectroscopy analysis [14]. Studies indicate that the desired 1-methyl-1,2,4-triazole product accounts for approximately 93% of the alkylation mixture, with the undesired 4-methyl regioisomer comprising only 2% of the product distribution [14]. Quaternary bis-alkylation products represent an additional 2% of the reaction mixture, while unreacted starting material accounts for the remaining 3% [14].

Table 2: Methylation Protocols at Position 6

MethodReagentsConditionsSelectivity
Direct synthesis with methylated precursorsEthyl acetoacetate (contains methyl group)Reflux in acetic acid, 2-4 hoursHigh (position determined by precursor)
Alkylation with iodomethaneSodium methoxide/iodomethaneDropwise addition at 0-3°C, then reflux for 19 hoursModerate (1-methyl:4-methyl ratio ~93:2)
Grignard reagent additionMethylmagnesium bromideTetrahydrofuran, -78°C to room temperature, 12 hoursModerate to high
Microwave-assisted methylationIodomethane, potassium carbonate, dimethylformamide90°C, 8-10 minutes, 250WHigh

Grignard reagent methodologies provide an alternative approach for methyl group installation [14]. These reactions utilize methylmagnesium bromide in tetrahydrofuran at low temperatures, typically initiated at -78°C and gradually warmed to room temperature over 12 hours [14]. The methodology demonstrates good functional group compatibility and provides moderate to high selectivity for the desired regioisomer [14].

Microwave-assisted methylation protocols have demonstrated significant advantages in terms of reaction efficiency and environmental considerations [32]. These methodologies utilize iodomethane and potassium carbonate in dimethylformamide under microwave irradiation at 90°C for 8-10 minutes at 250W power [32]. The approach provides excellent yields while dramatically reducing reaction times compared to conventional thermal methods [32].

Sodium Salt Formation: Counterion Exchange Mechanisms

The conversion of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl- to its corresponding sodium salt involves sophisticated counterion exchange mechanisms that require careful optimization of reaction conditions [12] [17]. The most direct approach utilizes aqueous sodium hydroxide solutions to effect acid-base neutralization of the hydroxyl group at position 8 [12]. This methodology proceeds through deprotonation of the phenolic hydroxyl group, generating the corresponding sodium phenolate salt [12].

The mechanism of direct neutralization involves initial coordination of the sodium cation with the deprotonated oxygen atom, followed by solvation of the resulting ion pair [39]. Studies utilizing impedance measurements have demonstrated that hydroxide mobility is significantly influenced by the nature of the alkali metal counterion, with sodium exhibiting intermediate behavior between lithium and potassium [39]. The formation of contact ion pairs, cavity-separated ion pairs, and solvent-separated ion pairs represents sequential stages in the salt formation process [37].

Ion exchange methodologies provide alternative approaches for sodium salt preparation [41]. These protocols utilize sodium-containing ion exchange resins to facilitate the replacement of hydrogen ions with sodium counterions [38]. The exchange process requires strict pH control to ensure complete ionization of both analyte and sorbent functional groups [41]. For optimal retention, the pH should be adjusted to at least 2 units above the molecule's pKa value [41].

Table 3: Sodium Salt Formation Mechanisms

MethodReagentsMechanismYield (%)
Direct neutralizationSodium hydroxide (aqueous)Acid-base neutralization of hydroxyl group90-95
Ion exchangeSodium-containing ion exchange resinExchange of hydrogen with sodium on resin surface85-90
Counterion exchangeSodium methoxide in methanolReplacement of hydrogen with sodium via methoxide80-90
Precipitation from alkaline solutionSodium hydroxide/sodium carbonate in aqueous-organic mixtureDeprotonation followed by precipitation75-85

Counterion exchange mechanisms utilizing sodium methoxide in methanol represent highly effective protocols for salt formation [15]. The methodology involves treatment of the parent compound with sodium methoxide, resulting in replacement of the acidic hydrogen with sodium through methoxide-mediated exchange [15]. The reaction proceeds under mild conditions and demonstrates excellent compatibility with various functional groups present in the triazolopyridazine framework [15].

Precipitation methodologies from alkaline solutions provide robust approaches for large-scale sodium salt preparation [40]. These protocols utilize sodium hydroxide or sodium carbonate in aqueous-organic solvent mixtures to effect deprotonation followed by controlled precipitation [40]. The methodology requires careful optimization of solvent composition and concentration to achieve optimal crystal formation and purity [40]. Studies have demonstrated that the sequence of ion ability to induce precipitation follows the order of hydration sphere characteristics, with less hydrated ions demonstrating greater precipitation capacity [40].

The selectivity of counterion exchange processes is governed by the relative affinity of different cations for the anionic site [41]. For cation exchangers, the selectivity series follows the order: calcium > magnesium > potassium > manganese > ammonium > sodium > hydrogen > lithium [41]. This hierarchy indicates that sodium occupies an intermediate position in the selectivity series, facilitating controlled exchange processes under appropriate conditions [41].

Spectroscopic Identification

Proton and Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt reveals distinctive spectral features consistent with the heterocyclic framework. Based on comprehensive analysis of related triazolo[4,3-b]pyridazine derivatives, the proton nuclear magnetic resonance spectrum exhibits characteristic signals that provide structural confirmation [1] [2] [3].

The methyl substituent at the 6-position manifests as a sharp singlet in the aliphatic region at approximately δ 2.39-2.51 parts per million, integrating for three protons [3]. This chemical shift is characteristic of methyl groups attached to electron-deficient heterocyclic systems, where the aromatic ring current and nitrogen atoms induce moderate deshielding effects [1].

The heterocyclic protons appear in the downfield aromatic region, with the proton at position 7 of the pyridazine ring typically observed as a singlet at δ 6.36-7.28 parts per million. The triazole proton at position 3 resonates significantly downfield at δ 8.19-9.40 parts per million, reflecting the electron-withdrawing nature of the nitrogen-rich environment [2] [3].

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information through distinct chemical shift patterns. The methyl carbon appears in the aliphatic region at δ 21.5-21.6 parts per million [3]. The heterocyclic carbons display characteristic downfield shifts consistent with aromatic nitrogen heterocycles. The carbon atoms within the fused ring system resonate between δ 100-160 parts per million, with specific assignments including the quaternary carbons of the triazole ring at δ 139-155 parts per million and the pyridazine carbons at δ 102-161 parts per million [2] [3].

The sodium salt form influences the spectroscopic properties through ionic interactions that may cause subtle shifts in chemical shifts compared to the neutral hydroxyl form. The deprotonated oxygen at position 8 creates an anionic center that affects the electronic distribution throughout the conjugated system [4].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt provides valuable information regarding functional group identification and molecular interactions. The spectrum exhibits characteristic absorption bands that confirm the presence of the heterocyclic framework and sodium salt formation [5] [6] [2].

The nitrogen-hydrogen stretching vibrations appear in the region of 3383-3173 wavenumbers, manifesting as medium to strong intensity bands [5] [2]. These absorptions correspond to the primary and secondary amine functionalities that may be present in the solid-state structure or as hydrated forms of the sodium salt.

The carbon-nitrogen stretching vibrations of the heterocyclic system produce strong absorption bands in the range of 1626-1555 wavenumbers [5] [2]. These bands are characteristic of the conjugated triazole and pyridazine ring systems, where the carbon-nitrogen double bond character is enhanced by aromatic delocalization.

Aromatic carbon-carbon stretching vibrations appear as medium intensity bands between 1502-1345 wavenumbers, consistent with the fused heterocyclic framework [5]. The specific positioning of these bands reflects the electron-deficient nature of the nitrogen-containing aromatic system.

The absence of hydroxyl stretching vibrations in the 3200-3600 wavenumber region confirms the deprotonated state of the compound in its sodium salt form [7]. This spectroscopic evidence supports the ionic nature of the compound, where the hydroxyl proton has been replaced by the sodium cation.

Additional characteristic absorptions include carbon-hydrogen bending vibrations in the 1200-1000 wavenumber region and ring breathing modes below 1000 wavenumbers, which are typical fingerprint region absorptions for substituted triazolo-pyridazine systems [6].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectroscopy of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt reveals electronic transitions characteristic of nitrogen-containing heterocyclic chromophores. Based on spectroscopic studies of related triazolo-pyridazine derivatives, the compound exhibits multiple absorption bands in the ultraviolet region [8] [9] [10].

The primary absorption band appears in the range of 250-280 nanometers, corresponding to π-π* transitions within the conjugated heterocyclic system [9] [10]. This absorption arises from the delocalized π-electron system spanning both the triazole and pyridazine rings, with the transition involving promotion of electrons from bonding π orbitals to antibonding π* orbitals.

A secondary absorption band of lower intensity typically occurs at longer wavelengths (300-350 nanometers), attributed to n-π* transitions involving the nitrogen lone pairs [8] [10]. These transitions are generally of lower intensity due to the forbidden nature of n-π* electronic transitions but provide important information about the electronic structure of the nitrogen heterocycles.

The sodium salt form influences the ultraviolet-visible spectrum through modulation of the electronic properties. The anionic oxygen center created by deprotonation extends the conjugation and may cause bathochromic shifts compared to the neutral hydroxyl form [9]. The extent of these shifts depends on the degree of charge delocalization throughout the aromatic system.

Solvent effects play a significant role in the observed spectroscopic properties, with polar protic solvents potentially causing hypsochromic shifts due to hydrogen bonding interactions with the heterocyclic nitrogen atoms [10]. The ionic nature of the sodium salt enhances solubility in polar solvents while maintaining the characteristic electronic absorption features.

X-ray Crystallographic Studies and Solid-State Packing

Crystal Structure Analysis

X-ray crystallographic studies of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt and related derivatives provide detailed insights into the solid-state molecular geometry and packing arrangements. Based on comprehensive crystallographic data from structurally analogous compounds, the crystal structure exhibits characteristic features of ionic heterocyclic salts [11] [12] [13].

The compound typically crystallizes in common space groups such as P21/c (monoclinic) or P-1 (triclinic), consistent with the asymmetric nature of the substituted heterocyclic framework [11] [13]. Unit cell parameters for related triazolo-pyridazine structures range from a = 5.9-14.4 Ångströms, b = 6.1-26.0 Ångströms, and c = 12.4-17.7 Ångströms, with β angles typically between 91-109 degrees for monoclinic systems [11] [12].

The molecular geometry reveals a planar or near-planar configuration for the fused triazolo-pyridazine ring system, with typical twist angles between the triazole and pyridazine rings ranging from 4.94-12.65 degrees [11]. The 6-methyl substituent adopts a conformation that minimizes steric interactions with the adjacent nitrogen atoms.

Bond length analysis shows carbon-nitrogen distances within the heterocyclic rings ranging from 1.32-1.38 Ångströms, consistent with partial double bond character due to aromatic delocalization [12] [13]. The carbon-carbon bond lengths within the rings fall in the range of 1.35-1.42 Ångströms, typical for aromatic systems with electron-withdrawing nitrogen substituents.

Intermolecular Interactions and Packing Motifs

The solid-state packing of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is dominated by a combination of ionic interactions, hydrogen bonding, and π-π stacking interactions that stabilize the crystal lattice [11] [12] [13].

Hydrogen bonding networks play a crucial role in the crystal packing, with nitrogen-hydrogen···nitrogen interactions forming the primary intermolecular contacts [11] [13]. These interactions typically exhibit donor-acceptor distances in the range of 2.8-3.2 Ångströms with angles approaching linearity (160-180 degrees). The heterocyclic nitrogen atoms serve as both hydrogen bond acceptors and donors, creating extended supramolecular networks.

π-π stacking interactions between adjacent triazolo-pyridazine ring systems contribute significantly to the crystal stability [11] [13]. The parallel-displaced stacking arrangement typically shows interplanar distances of 3.3-3.6 Ångströms, optimal for π-π interactions while minimizing electrostatic repulsion between the electron-rich aromatic systems.

The sodium cations occupy specific coordination environments within the crystal lattice, typically coordinated by multiple oxygen and nitrogen atoms from surrounding anions and any crystallization water molecules [12]. The ionic interactions between the sodium cations and the deprotonated oxygen atoms provide additional stabilization to the overall crystal structure.

Hirshfeld surface analysis reveals that hydrogen···hydrogen contacts account for approximately 35-40% of the intermolecular interactions, while carbon···hydrogen and nitrogen···hydrogen contacts contribute 20-25% and 12-15%, respectively [11] [13]. These percentages indicate the importance of weak van der Waals interactions in determining the overall packing arrangement.

Polymorphism and Hydrate Formation

Sodium salts of heterocyclic compounds frequently exhibit polymorphic behavior and tendencies toward hydrate formation, significantly influencing their physicochemical properties [12] [14]. The hygroscopic nature of the sodium salt can lead to incorporation of water molecules into the crystal lattice, forming various hydrated phases.

Common hydrate forms include monohydrates and trihydrates, where water molecules participate in the hydrogen bonding network and occupy specific crystallographic sites [12]. The water molecules typically bridge between sodium cations and the heterocyclic anions, contributing to the overall stability of the hydrated crystal forms.

Dehydration studies using thermogravimetric analysis reveal that hydrated forms typically lose water in the temperature range of 80-150 degrees Celsius, with the exact dehydration temperature depending on the degree of hydration and the strength of the water-lattice interactions [15] [16]. The dehydrated forms may exhibit different crystal structures and physical properties compared to the hydrated phases.

Thermal Stability Analysis

Thermogravimetric Analysis

Thermogravimetric analysis of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt provides comprehensive information regarding thermal stability, decomposition pathways, and mass loss events as a function of temperature. Based on extensive thermal analysis studies of related triazolo-pyridazine compounds, the thermal behavior exhibits characteristic patterns associated with heterocyclic sodium salts [17] [15] [18].

The initial mass loss event typically occurs in the temperature range of 80-150 degrees Celsius, corresponding to the loss of any crystallization water or surface-adsorbed moisture [15] [16]. This dehydration process generally accounts for 5-15% mass loss, depending on the hydration state of the sample. The dehydration kinetics follow first-order behavior, indicating a single-step water elimination process.

The onset of thermal decomposition for the dehydrated compound occurs at temperatures ranging from 200-280 degrees Celsius, significantly higher than many organic salts due to the stabilizing effect of the aromatic heterocyclic framework [17] [18]. The decomposition temperature varies depending on the specific substitution pattern and the presence of electron-withdrawing or electron-donating groups.

The primary decomposition event involves the breakdown of the heterocyclic ring system, accompanied by significant mass loss (40-60% of the total mass) [15] [18]. This decomposition process typically exhibits complex kinetics involving multiple overlapping steps, as evidenced by broad thermogravimetric curves and multiple peaks in derivative thermogravimetric analysis.

Advanced kinetic analysis using methods such as the Freeman-Carroll approach reveals that the decomposition process predominantly follows first-order kinetics with activation energies in the range of 80-150 kilojoules per mole [15] [19]. The relatively high activation energy reflects the stability of the aromatic heterocyclic system and the strength of the carbon-nitrogen bonds within the fused ring framework.

Differential Scanning Calorimetry

Differential scanning calorimetry provides complementary thermal analysis information by measuring heat flow changes associated with phase transitions and chemical decomposition events [15] [16] [20]. The thermal behavior of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt exhibits several characteristic features that distinguish it from neutral heterocyclic compounds.

The glass transition behavior, if present, typically occurs at temperatures below 100 degrees Celsius, reflecting the molecular mobility of the ionic compound in its amorphous state [16]. The glass transition temperature depends on the moisture content and the degree of crystallinity of the sample.

Crystallization and melting events may be observed in the temperature range of 200-300 degrees Celsius, although these thermal events often overlap with the onset of decomposition [17] [16]. The melting enthalpy provides information about the crystal lattice energy and the strength of intermolecular interactions within the solid state.

The decomposition process manifests as a complex series of exothermic and endothermic events, reflecting the multistep nature of heterocyclic ring degradation [17] [18]. The initial decomposition typically shows an endothermic character due to bond breaking, followed by exothermic events associated with secondary reactions and carbonization processes.

Comparative studies with related triazolo-pyridazine derivatives demonstrate that the 6-methyl substitution generally enhances thermal stability by 20-40 degrees Celsius compared to unsubstituted analogs [17] [18]. This stabilization effect is attributed to the electron-donating nature of the methyl group and its steric protection of the heterocyclic framework.

Thermal Stability Factors and Decomposition Mechanisms

The thermal stability of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is influenced by several structural and electronic factors that determine the decomposition pathways and kinetics [17] [18] [21]. Understanding these factors is crucial for predicting thermal behavior and optimizing storage conditions.

The fused heterocyclic structure provides inherent thermal stability through aromatic stabilization and the delocalization of π-electrons across the triazole and pyridazine rings [17]. The nitrogen atoms within the rings contribute to thermal stability through their participation in the aromatic sextet, although they also represent potential sites for thermal degradation.

The sodium salt formation influences thermal stability through ionic interactions that can either stabilize or destabilize the structure depending on the specific coordination environment [18]. Ionic compounds generally exhibit different thermal behavior compared to their neutral counterparts, often showing lower decomposition temperatures due to the ionic character facilitating charge-separation processes.

Mechanistic studies suggest that thermal decomposition initiates through carbon-nitrogen bond cleavage, particularly at the fusion point between the triazole and pyridazine rings [22] [17]. This initial bond breaking event triggers a cascade of subsequent reactions including ring contraction, nitrogen elimination, and formation of various volatile decomposition products.

The presence of the 6-methyl substituent provides both electronic and steric effects that influence the decomposition mechanism [17] [18]. The electron-donating methyl group increases electron density in the heterocyclic system, potentially stabilizing reactive intermediates formed during thermal decomposition. Additionally, the steric bulk of the methyl group may hinder access of oxygen or other reactive species to the ring system, thereby enhancing thermal stability under oxidative conditions.

Hydrogen Bond Acceptor Count

4

Exact Mass

172.03610508 g/mol

Monoisotopic Mass

172.03610508 g/mol

Heavy Atom Count

12

General Manufacturing Information

1,2,4-Triazolo[4,3-b]pyridazin-8-ol, 6-methyl-, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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